

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

physical properties

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Compound of Interest

Compound Name: 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-2-nitro-5-(trifluoromethyl)aniline**

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline, identified by CAS Number 167415-22-7, is a highly functionalized aromatic amine. Its structure is characterized by the presence of four distinct and influential substituents on the benzene ring: a chloro group, a nitro group, a trifluoromethyl group, and an aniline moiety. This unique combination makes it a valuable and reactive intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, while the chloro and nitro groups provide reactive sites for further chemical transformations.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who may handle or consider this molecule for synthetic applications. Given the scarcity of publicly available experimental data for this specific isomer, this document also incorporates data from structurally related compounds to offer a scientifically grounded and practical perspective on its expected characteristics, handling, and application potential.

Chemical Identity

Precise identification is the cornerstone of all chemical research and development. The fundamental identifiers for **4-Chloro-2-nitro-5-(trifluoromethyl)aniline** are summarized below.

Identifier	Value	Source(s)
CAS Number	167415-22-7	[1] [2]
Molecular Formula	C ₇ H ₄ ClF ₃ N ₂ O ₂	[3]
Molecular Weight	240.57 g/mol	[3]
IUPAC Name	4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine	N/A
Common Synonyms	4-Chloro-2-nitro-5-(trifluoromethyl)aniline	[1] [2]

Physicochemical Properties

Experimental data for the target molecule is limited. Therefore, this section presents the available information and supplements it with data from closely related isomers to build a predictive profile. This comparative approach is crucial for designing experiments and anticipating material behavior.

Property	Value for 4-Chloro-2-nitro-5-(trifluoromethyl)aniline	Comparative Data from Isomers/Related Compounds
Appearance	Not experimentally reported. Likely a yellow or orange solid, based on related structures.	4-Chloro-2-nitroaniline is an orange crystalline powder.[4]
Melting Point	Not experimentally reported.	4-Chloro-2-nitroaniline: 116.5 °C.[4] 2-Nitro-4-trifluoromethyl-aniline: 106 - 107 °C.[5]
Boiling Point	Not experimentally reported.	4-Chloro-2-(trifluoromethyl)aniline: 213.2 °C at 760 mmHg.[6]
Density	Not experimentally reported.	4-Chloro-2-(trifluoromethyl)aniline: 1.4 g/cm ³ . [6] 4-Chloro-3-nitrobenzotrifluoride: 1.542 g/cm ³ . [7]
Solubility	Not experimentally reported. Expected to have low solubility in water and good solubility in common organic solvents like acetone, ethyl acetate, and dichloromethane.	4-Chloro-2-nitroaniline is insoluble in water but very soluble in ethanol and ether.[4] Soybean oil is miscible with ether and chloroform.[8][9][10]

The physical properties of substituted nitroanilines are heavily influenced by the nature and position of their substituents. The presence of the polar nitro and amine groups suggests strong intermolecular interactions, making a solid state at room temperature highly probable. The trifluoromethyl and chloro groups increase the molecular weight and would contribute to a relatively high melting and boiling point compared to simpler anilines.

Spectroscopic Profile and Characterization (Predictive Analysis)

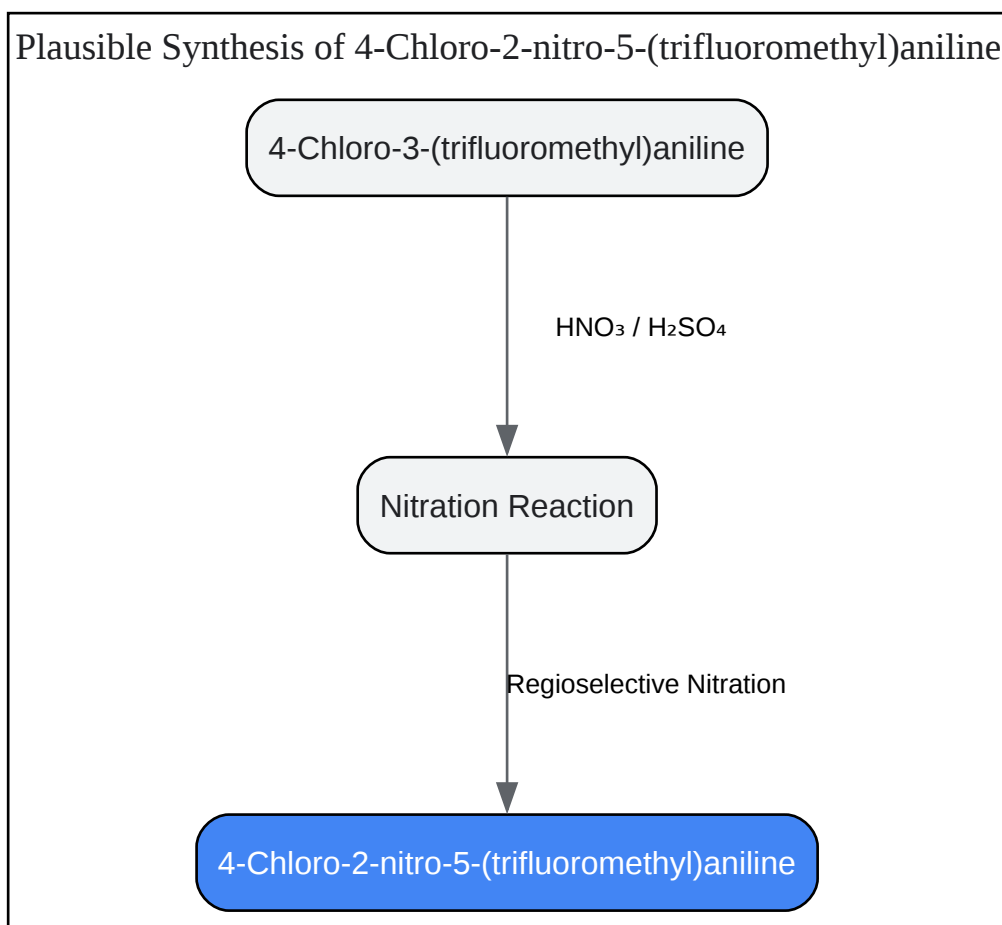
For a research scientist, unambiguous structural confirmation is paramount. While experimental spectra for this compound are not readily available, a predictive analysis based on its functional groups provides a valuable guide for characterization.

- ¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm).
 - One proton will be positioned between the nitro and trifluoromethyl groups.
 - The other proton will be situated between the chloro and amine groups.
 - Due to the lack of adjacent protons, both signals are expected to appear as singlets.
 - A broad singlet corresponding to the two amine (-NH₂) protons is also anticipated, with a chemical shift that can vary depending on the solvent and concentration.
- ¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals.
 - Six signals will be in the aromatic region (~110-150 ppm), corresponding to the carbons of the benzene ring.
 - The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
 - The chemical shifts will be significantly influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups and the electron-donating effect of the amine group.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands.
 - N-H Stretching: A pair of bands around 3300-3500 cm⁻¹ for the primary amine.
 - N-O Stretching (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
 - C-F Stretching (CF₃ Group): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

- C-Cl Stretching: A band in the fingerprint region, typically below 800 cm^{-1} .
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be expected at m/z 240. The isotopic pattern for the molecular ion would be a key diagnostic feature, showing a characteristic ($M+2$) peak approximately one-third the intensity of the M^+ peak, which is indicative of the presence of a single chlorine atom.

A Plausible Synthetic Pathway

Compounds like **4-chloro-2-nitro-5-(trifluoromethyl)aniline** are typically synthesized through multi-step sequences involving functionalization of a substituted benzene ring. A logical and field-proven approach would be the electrophilic nitration of a suitable precursor. The directing effects of the existing substituents are key to achieving the desired regiochemistry. The diagram below illustrates a plausible synthetic route.



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Caption: A plausible synthetic route via electrophilic nitration.

In this proposed workflow, the starting material, 4-chloro-3-(trifluoromethyl)aniline, is subjected to standard nitrating conditions using a mixture of nitric acid and sulfuric acid. The activating, ortho-para directing amine group would strongly favor the addition of the nitro group at the ortho position (C2), which is sterically unhindered, leading to the desired product. This type of transformation is a fundamental and well-established reaction in industrial and academic chemistry.^[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous nitroanilines and halogenated aromatics provide a robust basis for safe handling protocols.^[12]^[13]^[14]

- Hazard Classification:
 - Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.^[15]
 - Skin Irritation: Causes skin irritation.^[14]^[16]
 - Eye Irritation: Causes serious eye irritation.^[14]^[16]
 - Respiratory Irritation: May cause respiratory irritation.^[13]^[14]
- Recommended Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.^[16]
 - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.^[17]
 - Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.^[17]
 - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a certified particulate respirator is recommended.^[12]

- First Aid Measures:
 - If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
 - In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
 - In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
 - In all cases of exposure, seek immediate medical attention.[\[12\]](#)
- Storage Conditions:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[12\]](#)
 - Store locked up.[\[14\]](#)

Applications in Research and Drug Development

The true value of an intermediate like **4-chloro-2-nitro-5-(trifluoromethyl)aniline** lies in the strategic combination of its functional groups, which serve as versatile handles for building molecular complexity.

- **Pharmaceutical Synthesis:** This compound is a classic building block for creating libraries of potential drug candidates.[\[18\]](#) The aniline group can be readily diazotized and converted into a wide array of other functional groups. It can also participate in amide bond formation or serve as a nucleophile in substitution reactions. The nitro group can be reduced to a second amine, opening up possibilities for synthesizing heterocyclic structures like benzimidazoles, which are common scaffolds in medicinal chemistry.
- **Agrochemical Development:** Similar to pharmaceuticals, the synthesis of modern herbicides and pesticides often relies on fluorinated and chlorinated aromatic intermediates. These

groups can enhance the efficacy and environmental persistence of the final active ingredient.

- Material Science: Functionalized nitroanilines can be used as precursors for dyes, pigments, and other specialty organic materials.

Conclusion

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential for advanced synthetic applications. While a complete experimental dataset for its physical properties is not yet in the public domain, a comprehensive profile can be constructed through careful analysis of its structure and comparison with related molecules. Its identity is well-defined, and its reactivity can be reliably predicted. By adhering to rigorous safety protocols based on the known hazards of this chemical class, researchers can effectively and safely utilize this versatile building block to advance projects in drug discovery, agrochemical science, and materials research.

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